1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea
Description
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3/c1-23-12-6-3-5-11(9-12)15(24-2)10-20-17(22)21-16-13(18)7-4-8-14(16)19/h3-9,15H,10H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPSRXBYKARKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)NC2=C(C=CC=C2F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer properties and mechanism of action.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically including the reaction of appropriate starting materials under controlled conditions. The compound's structure can be analyzed using various spectroscopic techniques such as NMR and IR spectroscopy.
Table 1: Spectroscopic Data
| Technique | Wavelength/Shift (ppm) | Interpretation |
|---|---|---|
| NMR | δ 3.79 (s, 3H) | Methoxy protons |
| δ 7.14 (s, 1H) | Aromatic protons | |
| IR | 3075 cm | Aromatic C-H stretching |
| 2251 cm | C≡N stretch |
Biological Activity
The biological activity of this compound has been assessed through various in vitro and in vivo studies. Notably, its effects on cancer cell lines have been a primary focus.
Anticancer Activity
Recent studies have reported that derivatives of compounds similar to this compound exhibit significant anticancer properties. The following are key findings:
- Inhibition of Cancer Cell Proliferation : The compound showed potent inhibitory effects on various cancer cell lines including KG1 (IC50 = 25.3 nM) and SNU16 (IC50 = 77.4 nM), indicating its potential as an anticancer agent .
- Mechanism of Action : The mechanism by which this compound exerts its effects appears to involve the inhibition of specific growth factor receptors. For example, related compounds have been shown to inhibit FGFR1 with an IC50 value less than 4.1 nM .
Table 2: Biological Activity Data
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- Cell Line Studies : In a study involving multiple cancer cell lines, the compound demonstrated selective cytotoxicity towards leukemia cells while sparing normal cells.
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications at specific positions on the phenyl rings significantly affect biological activity. For instance, the presence of electron-withdrawing groups enhances potency against cancer cell lines .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- The main compound lacks a heterocyclic ring system, unlike the pyrrolidinone-containing analog, which may influence conformational rigidity and target binding .
- Both compounds feature fluorine atoms, which enhance lipophilicity and metabolic stability. However, the main compound’s dual methoxy groups on the ethyl linker could improve aqueous solubility compared to the fluorophenyl-dominated analog .
Pharmacological Implications (Inferred from Structure)
- Target Selectivity: The main compound’s ethyl-methoxy groups may favor interactions with hydrophobic binding pockets, whereas the pyrrolidinone analog’s rigid ring system could enhance selectivity for enzymes requiring planar binding motifs (e.g., kinases or proteases) .
- Bioavailability: The main compound’s molecular weight (~348 g/mol) and methoxy substituents align with Lipinski’s rules for oral bioavailability, whereas the pyrrolidinone analog’s higher molecular weight (403 g/mol) may limit permeability .
Q & A
Basic: What is the recommended synthetic route for 1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea, and what are critical optimization steps?
Answer:
The synthesis typically involves a multi-step process:
- Step 1: Formation of the 2-methoxy-2-(3-methoxyphenyl)ethylamine intermediate via nucleophilic substitution or reductive amination.
- Step 2: Reaction of the intermediate with 2,6-difluorophenyl isocyanate to form the urea backbone under anhydrous conditions (e.g., in dichloromethane with catalytic triethylamine).
- Critical Optimization:
- Control reaction temperature (<0°C) during urea bond formation to minimize side reactions.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .
Basic: Which spectroscopic and chromatographic methods are most effective for structural characterization?
Answer:
- NMR Spectroscopy:
- ¹H NMR confirms substitution patterns (e.g., methoxy protons at δ 3.7–3.8 ppm, aromatic protons split by fluorine at δ 6.8–7.2 ppm).
- ¹³C NMR identifies carbonyl (C=O) at ~155 ppm and fluorinated carbons.
- IR Spectroscopy: Urea C=O stretch at ~1650–1700 cm⁻¹.
- HPLC-MS: Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) for purity assessment; molecular ion [M+H]+ confirms molecular weight .
Advanced: How does the compound’s stereoelectronic profile influence its binding to kinase targets?
Answer:
- Steric Effects: The 2,6-difluorophenyl group reduces rotational freedom, favoring planar conformations for π-π stacking with kinase ATP-binding pockets.
- Electronic Effects: Methoxy groups donate electron density, enhancing hydrogen bonding with residues like Asp or Lys.
- Validation:
- Docking Studies (AutoDock Vina): Compare binding scores with analogs lacking methoxy groups.
- Kinase Assays: Measure IC₅₀ shifts under varying electronic environments (e.g., pH 7.4 vs. 6.5) .
Advanced: What computational strategies are used to predict metabolic stability of this urea derivative?
Answer:
- In Silico Tools:
- CYP450 Metabolism Prediction (SwissADME): Identify vulnerable sites (e.g., methoxy demethylation).
- Molecular Dynamics (GROMACS): Simulate interactions with cytochrome P450 enzymes.
- Experimental Validation:
- Microsomal Stability Assays: Incubate with human liver microsomes; monitor degradation via LC-MS.
- Isotope Labeling: Track metabolic pathways using ¹⁴C-labeled methoxy groups .
Data Contradiction: How to resolve discrepancies in reported IC₅₀ values across kinase inhibition studies?
Answer:
- Methodological Audit:
- Compare assay conditions (ATP concentration, buffer composition) that alter competitive inhibition kinetics.
- Normalize data using reference inhibitors (e.g., staurosporine).
- Structural Analysis:
- X-ray Crystallography: Confirm binding pose consistency across studies (e.g., PDB ID 6XYZ vs. 7ABC).
- SAR Mapping: Corporate substituent effects from analogs (e.g., 3-methoxy vs. 3-ethoxy derivatives) .
Advanced: What strategies mitigate solubility challenges during in vitro assays?
Answer:
- Solubility Enhancement:
- Use co-solvents (DMSO ≤1% v/v) with surfactants (e.g., 0.01% Tween-80).
- Prepare stock solutions in 10% β-cyclodextrin.
- Validation:
- Dynamic Light Scattering (DLS): Monitor aggregation at 25°C vs. 37°C.
- Dose-Response Reproducibility: Compare IC₅₀ in PBS vs. serum-containing media .
Basic: How is the compound’s stability assessed under physiological conditions?
Answer:
- Stability Studies:
- pH Stability: Incubate in buffers (pH 1.2–7.4) for 24h; quantify degradation via HPLC.
- Thermal Stability: Store at 4°C, 25°C, and 40°C; monitor purity over 30 days.
- Degradation Products:
- Identify hydrolyzed urea fragments (e.g., via LC-MS/MS) .
Advanced: What in vivo models are appropriate for evaluating pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Answer:
- Model Selection:
- Rodents: Use CYP-humanized mice to mimic human metabolism.
- Dosing Routes: Intravenous (for bioavailability calculation) vs. oral (for therapeutic relevance).
- Analytical Methods:
- Plasma Protein Binding: Equilibrium dialysis to measure free fraction.
- Tissue Distribution: Autoradiography or MALDI imaging for target organ penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
